5-Formyl-2-methylbenzonitrile
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Overview
Description
5-Formyl-2-methylbenzonitrile, also known as 2-methyl-5-formylbenzonitrile, is an organic chemical compound used in scientific research and industry. It has a CAS Number of 27613-36-1 and a molecular weight of 145.16 .
Molecular Structure Analysis
The molecular structure of 5-Formyl-2-methylbenzonitrile is represented by the linear formula C9H7NO . The InChI code for this compound is 1S/C9H7NO/c1-7-2-3-8(6-11)4-9(7)5-10/h2-4,6H,1H3 .Physical And Chemical Properties Analysis
5-Formyl-2-methylbenzonitrile is a solid at room temperature . More specific physical and chemical properties like melting point or boiling point are not provided in the search results.Scientific Research Applications
Synthesis and Molecular Structure
Unified Approach to Benzo[c]phenanthridines 5-Formyl-2-methylbenzonitrile is utilized in a base-mediated versatile cascade dual-annulation and formylation process. This method, involving 2-alkenyl/alkynylbenzonitriles and 2-methylbenzonitriles, is pivotal for constructing various classes of amino and amido substituted benzo[c]phenanthridines and benzo[c]phenanthrolines, which hold significant pharmaceutical potential. The process employs DMF as the formyl source and is remarkable for its transition-metal-free strategy, enabling the formation of multiple C-C and C-N bonds at room temperature (Verma et al., 2023).
Facile Synthesis of Isoindol-1-ones A facile method has been developed for synthesizing 2,3-dihydro-3-methylidene-1H-isoindol-1-ones, leveraging the reactivity of 2-formylbenzonitrile with dimethyloxosulfonium methylide. This synthesis pathway yields a variety of structurally diverse compounds, offering substantial yields and showcasing the versatility of 2-formylbenzonitrile in organic synthesis (Kobayashi et al., 2010).
Geometrical and Vibrational Analysis via DFT The equilibrium geometric structure of 5-fluoro-2-methylbenzonitrile has been extensively studied using Density Functional Theory (DFT). This includes a thorough analysis of geometrical parameters, vibrational spectra, and the exploration of Non-Linear Optical (NLO) properties, providing deep insights into the molecular structure and potential applications in optical technologies (Ajaypraveenkumar et al., 2017).
Thermo Dynamical and NLO Properties Detailed investigation of the molecular structure, vibrational spectra, and NLO properties of 5-fluoro-2-methylbenzonitrile has been conducted, both experimentally and theoretically. The study emphasizes the molecule's potential in frequency doubling and Second Harmonic Generation (SHG), highlighting its significance in optical applications (Kumar & Raman, 2017).
Analytical and Spectroscopic Applications
Formylated DNA and RNA Detection A novel strategy involving chemical labeling combined with mass spectrometry has been developed for the sensitive determination of formylated DNA and RNA. This innovative approach addresses the challenge of detecting low amounts of formylated nucleosides and has significant implications for understanding the functional roles of DNA and RNA formylation in physiological processes (Jiang et al., 2017).
Safety And Hazards
Future Directions
5-Formyl-2-methylbenzonitrile, like other benzonitrile derivatives, has potential for use in various fields such as the synthesis of important polymers like polyesters, polyurethanes, and polyamides . The development of advanced electrocatalyst materials for the implementation and production of renewable resources is a promising future direction .
properties
IUPAC Name |
5-formyl-2-methylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-7-2-3-8(6-11)4-9(7)5-10/h2-4,6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIDYGYXTDXIGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592687 |
Source
|
Record name | 5-Formyl-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-methylbenzonitrile | |
CAS RN |
27613-36-1 |
Source
|
Record name | 5-Formyl-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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